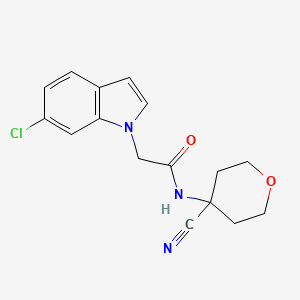
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide involves the inhibition of GSK-3β. GSK-3β is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. Inhibition of GSK-3β by this compound leads to the activation of these pathways, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by the compound has been shown to increase the levels of β-catenin, a protein that plays a crucial role in cell adhesion and signaling. The compound has also been shown to increase the levels of insulin and glucose uptake in adipocytes, which could have potential therapeutic implications in diabetes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
实验室实验的优点和局限性
One of the main advantages of using 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide in lab experiments is its potency and specificity as a GSK-3β inhibitor. The compound has been shown to be more potent than other GSK-3β inhibitors such as lithium chloride and SB-216763. However, one of the limitations of using the compound is its low solubility in water, which could affect its bioavailability in in vivo studies.
未来方向
Several future directions for research on 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide can be identified. One direction is to investigate the therapeutic potential of the compound in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to investigate the role of GSK-3β in various cellular processes and signaling pathways using the compound as a tool. In addition, future research could focus on developing more potent and specific GSK-3β inhibitors based on the structure of this compound.
Conclusion
In conclusion, this compound is a potent and specific inhibitor of GSK-3β that has been widely used in scientific research. The compound has several biochemical and physiological effects and has potential therapeutic implications in various diseases. Future research could focus on investigating the therapeutic potential of the compound and developing more potent and specific GSK-3β inhibitors.
合成方法
The synthesis of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a multi-step process that involves the reaction of several chemicals. The synthesis method was first described in a research article by Bhat et al. in 2007. The authors reported that the compound was synthesized in four steps, starting from 6-chloroindole-3-carboxaldehyde and 4-cyanooxan-4-ylacetic acid. The final product was obtained in a yield of 42% after purification by column chromatography.
科学研究应用
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been extensively used in scientific research as a GSK-3β inhibitor. GSK-3β is a serine/threonine kinase that has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases. The compound has been used in several in vitro and in vivo studies to investigate the role of GSK-3β in various cellular processes and diseases.
属性
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-12-3-6-20(14(12)9-13)10-15(21)19-16(11-18)4-7-22-8-5-16/h1-3,6,9H,4-5,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVLTWQSKKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
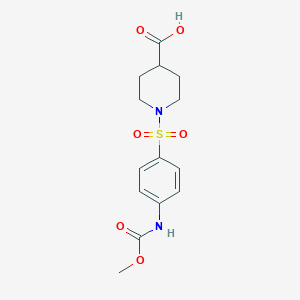
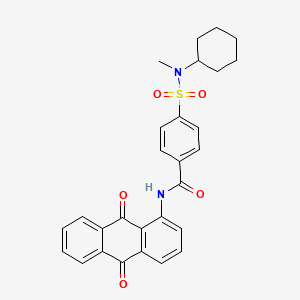
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)
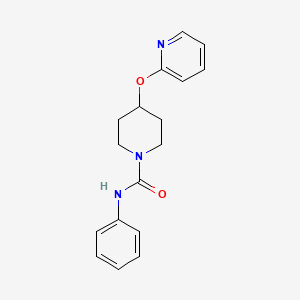

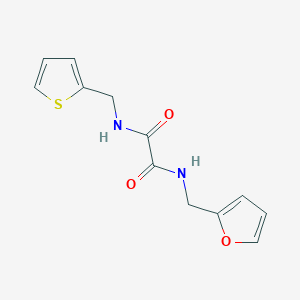

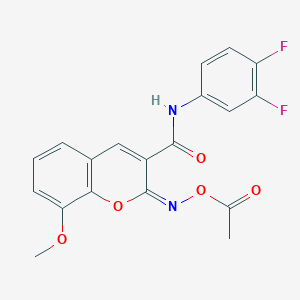
![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
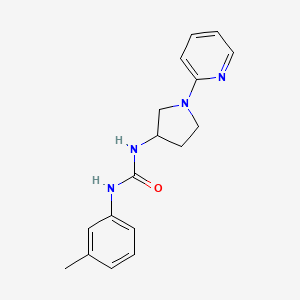
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)